molecular formula C7H15NO3 B15322779 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B15322779
M. Wt: 161.20 g/mol
InChI Key: KPEQQOVUETZMFO-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H15NO3. It is a derivative of pentanoic acid, characterized by the presence of an amino group, a hydroxyl group, and two methyl groups on the pentanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor, followed by the introduction of the amino and hydroxyl groups through subsequent reactions. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. This can lead to changes in metabolic pathways and biological processes, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-4,4-dimethylpentanoic acid: Similar in structure but differs in the position of the amino and hydroxyl groups.

    3-Amino-4,4-dimethylpentanoic acid: Lacks the hydroxyl group present in 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

3-amino-5-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO3/c1-7(2,4-9)5(8)3-6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)

InChI Key

KPEQQOVUETZMFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(CC(=O)O)N

Origin of Product

United States

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